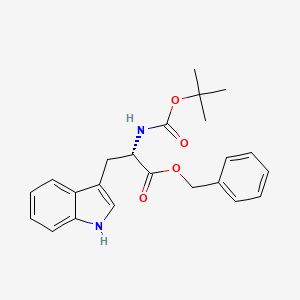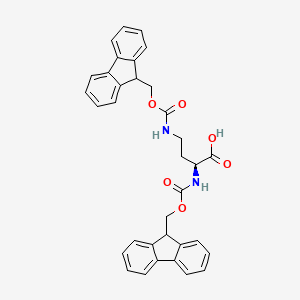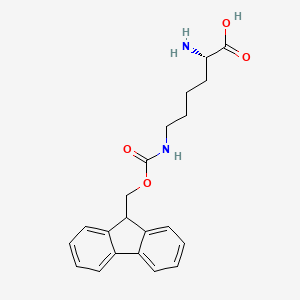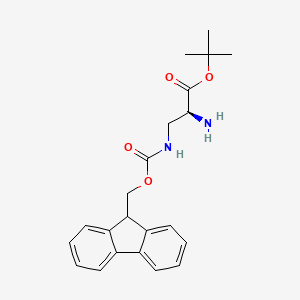
Fmoc-lys(boc)-osu
概要
説明
Fmoc-Lys(Boc)-OH, also known as Nα-Fmoc-Nε-Boc-L-lysine, is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis12. It has a molecular weight of 468.54 g/mol1.
Synthesis Analysis
Fmoc-Lys(Boc)-OH is used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin1. It is also used in the synthesis of ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine to be used as a 19F NMR based screening tool1.
Molecular Structure Analysis
The empirical formula of Fmoc-Lys(Boc)-OH is C26H32N2O61. The structure includes the fluorenyl group, which is known for its inherent hydrophobicity and aromaticity3.
Chemical Reactions Analysis
Fmoc-Lys(Boc)-OH is used in Fmoc solid-phase peptide synthesis1. The Fmoc group is removed during the synthesis process, allowing the lysine to be incorporated into the growing peptide chain1.
Physical And Chemical Properties Analysis
Fmoc-Lys(Boc)-OH is a solid substance1. It has an optical activity of [α]20/D −12±1°, c = 1% in DMF1. It is sensitive to heat and acid6.
科学的研究の応用
1. Hydrogel Formation
- Summary of Application: Fmoc-Lys(Boc)-OH has been used in the formation of hydrogels. These hydrogels have a wide range of applications, including drug delivery and tissue engineering .
- Methods of Application: The hydrogelation of Fmoc-Lys(Boc)-OH is achieved through self-assembly driven by aromatic π–π stacking and hydrogen bonding interactions . The gelation is controlled by pH, allowing for the formation of hydrogels at different pH values .
- Results or Outcomes: The hydrogels formed by Fmoc-Lys(Boc)-OH exhibit high thermal stability, even at low concentrations . They also show high kinetic and mechanical stability, and can be used for dye removal, cell viability, and as a drug carrier .
2. Peptide Synthesis
- Summary of Application: Fmoc-Lys(Boc)-OH is used in the synthesis of peptides. The Fmoc group acts as a protective structure for the amino functionality, simplifying purification processes during peptide formation .
- Methods of Application: Fmoc-Lys(Boc)-OH is coupled with other amino acids or peptides in a stepwise manner to form the desired peptide sequence .
- Results or Outcomes: The use of Fmoc-Lys(Boc)-OH in peptide synthesis allows for efficient assembly of peptides .
3. Synthesis of Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts
- Summary of Application: Fmoc-Lys(Boc)-OH has been used in the synthesis of dihydroimidazolylbutyl dihydroimidazol-3-ium salts .
- Methods of Application: Fmoc-Lys(Boc)-OH is coupled with p-methylbenzhydrylamine (MBHA) resin .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
4. Synthesis of Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts
- Summary of Application: Fmoc-Lys(Boc)-OH has been used in the synthesis of dihydroimidazolylbutyl dihydroimidazol-3-ium salts .
- Methods of Application: Fmoc-Lys(Boc)-OH is coupled with p-methylbenzhydrylamine (MBHA) resin .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
5. Synthesis of Bis-naphthalene Diimide
- Summary of Application: Fmoc-Lys(Boc)-OH has been used in the synthesis of bis-naphthalene diimide, a threading intercalator .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
6. pH-Controlled Ambidextrous Gelation
- Summary of Application: Fmoc-Lys(Boc)-OH exhibits pH-controlled ambidextrous gelation, which is significant among the gelators .
- Methods of Application: Distinct fibrous morphologies were observed for Fmoc-Lys(Boc)-OH hydrogels formed at different pH values .
- Results or Outcomes: Fmoc-Lys(Boc)-OH has several advantages and significant importance as a low molecular weight gelator (LMWG). The advantages include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
4. Synthesis of Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts
- Summary of Application: Fmoc-Lys(Boc)-OH has been used in the synthesis of dihydroimidazolylbutyl dihydroimidazol-3-ium salts .
- Methods of Application: Fmoc-Lys(Boc)-OH is coupled with p-methylbenzhydrylamine (MBHA) resin .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
5. Synthesis of Bis-naphthalene Diimide
- Summary of Application: Fmoc-Lys(Boc)-OH has been used in the synthesis of bis-naphthalene diimide, a threading intercalator .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
6. pH-Controlled Ambidextrous Gelation
- Summary of Application: Fmoc-Lys(Boc)-OH exhibits pH-controlled ambidextrous gelation, which is significant among the gelators .
- Methods of Application: Distinct fibrous morphologies were observed for Fmoc-Lys(Boc)-OH hydrogels formed at different pH values .
- Results or Outcomes: Fmoc-Lys(Boc)-OH has several advantages and significant importance as a low molecular weight gelator (LMWG). The advantages include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Fmoc-Lys(Boc)-OH7. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured7.
将来の方向性
Fmoc-Lys(Boc)-OH has potential applications in the field of drug delivery and medical imaging45. Its use in the synthesis of integrin-targeted drug delivery systems and tumor-targeting agents suggests potential future directions in cancer therapy and diagnosis45.
Relevant Papers
There are several papers related to Fmoc-Lys(Boc)-OH. They cover topics such as its use in peptide synthesis1, its role in the preparation of dimeric RGD peptide-paclitaxel conjugate45, and its use in the synthesis of ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine1.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZVSWDWBWWMH-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662683 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-lys(boc)-osu | |
CAS RN |
132307-50-7 | |
| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132307-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















